
NAD+ (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide adenine dinucleotide (lithium) is a compound that plays a crucial role in cellular metabolism. It is a coenzyme found in all living cells and is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The lithium salt of nicotinamide adenine dinucleotide is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide adenine dinucleotide (lithium) typically involves the combination of nicotinamide, adenine, and lithium ions under controlled conditions. The process begins with the formation of nicotinamide mononucleotide, which is then combined with adenine to form nicotinamide adenine dinucleotide. The lithium salt is formed by introducing lithium ions into the reaction mixture.
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide (lithium) involves large-scale fermentation processes using genetically engineered microorganisms These microorganisms are designed to overproduce the precursors of nicotinamide adenine dinucleotide, which are then extracted and purified
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide (lithium) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include hydrogen donors such as alcohols and aldehydes. Conditions typically involve the presence of enzymes like dehydrogenases.
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation-Reduction Reactions: The major product formed is NADH, which can be further used in various metabolic pathways.
Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of functional groups on the nicotinamide adenine dinucleotide molecule.
Scientific Research Applications
Nicotinamide adenine dinucleotide (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a coenzyme in various chemical reactions, particularly in redox reactions.
Biology: It plays a crucial role in cellular metabolism, energy production, and DNA repair.
Medicine: It is being studied for its potential in treating age-related diseases and metabolic disorders.
Industry: It is used in the production of biofuels and other industrial processes that require efficient electron transfer.
Mechanism of Action
The mechanism of action of nicotinamide adenine dinucleotide (lithium) involves its role as a coenzyme in redox reactions. It accepts electrons from other molecules, becoming reduced to NADH. This reduced form can then donate electrons to other molecules, facilitating various metabolic processes. The molecular targets include enzymes involved in the electron transport chain, such as dehydrogenases and oxidoreductases.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide, involved in similar metabolic pathways.
Nicotinamide Riboside (NR): Another precursor to nicotinamide adenine dinucleotide, used in dietary supplements to boost NAD+ levels.
Nicotinic Acid (NA): A form of vitamin B3 that can be converted to nicotinamide adenine dinucleotide in the body.
Uniqueness
Nicotinamide adenine dinucleotide (lithium) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in industrial applications where these properties are essential. Additionally, its role as a coenzyme in redox reactions sets it apart from other similar compounds that may not participate in such reactions as efficiently.
Properties
Molecular Formula |
C21H26LiN7O14P2 |
|---|---|
Molecular Weight |
669.4 g/mol |
IUPAC Name |
lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
ZTHNLNKHGSMWKH-QYZPTAICSA-M |
Isomeric SMILES |
[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


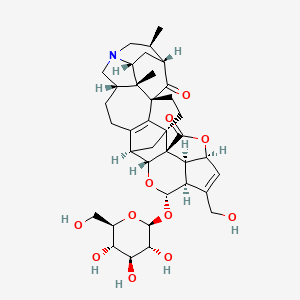
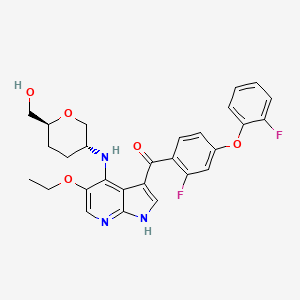

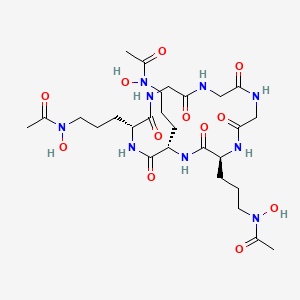
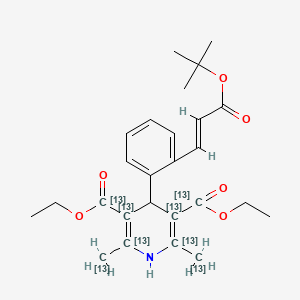
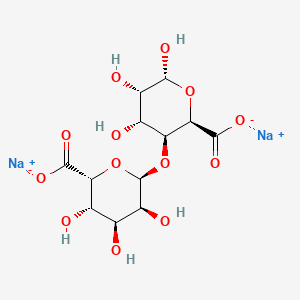
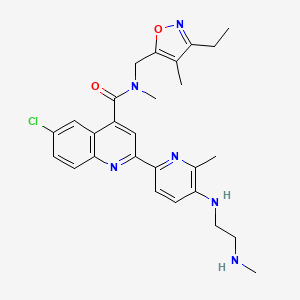
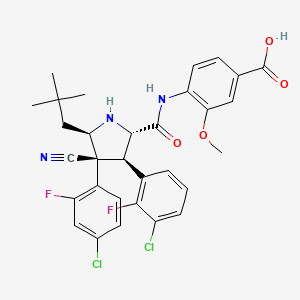

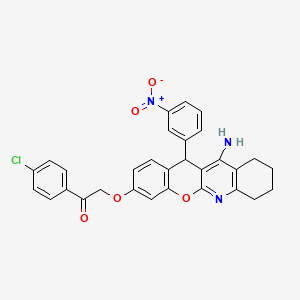
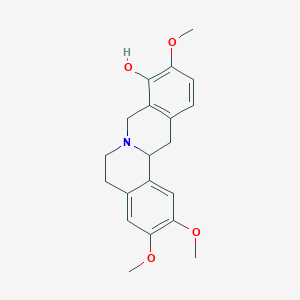
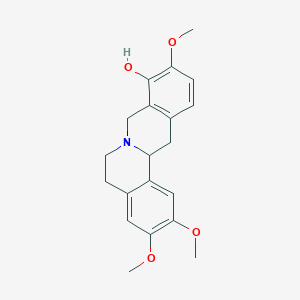
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

